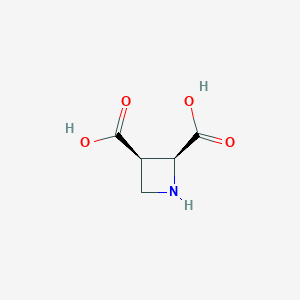
(2S,3R)-Azetidine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-Azetidine-2,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Pharmaceutical Development:
(2S,3R)-Azetidine-2,3-dicarboxylic acid is recognized for its structural similarity to proline, an essential amino acid involved in protein synthesis. This similarity enables it to serve as a scaffold for the design of novel pharmaceutical agents. Its ability to mimic natural amino acids makes it a valuable tool in drug design, particularly for targeting receptors that interact with glutamate, such as NMDA receptors.
Case Study: NMDA Receptor Interaction
Research has demonstrated that this compound exhibits varying affinities for NMDA receptor subtypes. In a study assessing the pharmacological properties of different azetidinic amino acids, L-trans-ADC showed a Ki value of 10 μM at native NMDA receptors, indicating moderate affinity. It was also identified as a partial agonist at specific receptor subtypes (NR1/NR2D), suggesting potential therapeutic applications in neurological disorders where glutamate signaling is implicated .
Biochemical Research
Proline Metabolism Studies:
The compound is utilized in research related to proline metabolism due to its structural resemblance to proline. Studies involving this compound have provided insights into metabolic pathways and enzymatic processes involving proline derivatives. Its application in these studies helps elucidate the role of proline in cellular functions and its implications in various diseases .
Enzyme Inhibition Studies:
this compound has been explored for its potential to inhibit enzymes involved in metabolic pathways. For example, research has indicated that certain azetidinic derivatives can inhibit aspartate transaminase activity, which is crucial for amino acid metabolism. This inhibition may provide therapeutic avenues for conditions associated with dysregulated amino acid metabolism .
Synthesis and Derivative Development
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the azetidine ring. These synthetic methods are crucial for generating derivatives that may exhibit enhanced biological activity or stability compared to the parent compound .
| Synthetic Method | Description |
|---|---|
| Multi-step synthesis | Involves several reactions to construct the azetidine framework and introduce carboxyl groups. |
| Enantiomeric purification | Techniques such as chromatography are employed to isolate pure enantiomers for biological testing. |
特性
CAS番号 |
147332-12-5 |
|---|---|
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC名 |
(2S,3R)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
InChIキー |
BLLPFMQOLSYTBX-GBXIJSLDSA-N |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
異性体SMILES |
C1[C@H]([C@H](N1)C(=O)O)C(=O)O |
正規SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
同義語 |
2,3-Azetidinedicarboxylicacid,(2S-cis)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















